3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride
Description
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Properties
IUPAC Name |
3-[2-(2-methoxy-4-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-3-5-14-7-8-16(17(12-14)19-2)20-11-9-15-6-4-10-18-13-15;/h7-8,12,15,18H,3-6,9-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDXLDUPAFHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCC2CCCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its interactions with various receptors, therapeutic potentials, and the results of relevant studies.
Chemical Structure and Properties
The compound's structure can be characterized by its piperidine core, which is substituted with a methoxy-4-propylphenoxy group. This unique substitution pattern may influence its pharmacological properties significantly.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈ClNO |
| Molecular Weight | 283.86 g/mol |
| Solubility | Soluble in organic solvents; moderate water solubility |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Studies indicate that it may modulate the activity of dopamine receptors, particularly D2 and D4 subtypes, which are implicated in mood regulation and psychotic disorders . The compound's ability to influence these receptors suggests potential applications in treating psychiatric conditions such as schizophrenia and depression.
Biological Activity and Therapeutic Potential
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Study 1 : A study evaluating a range of piperidine compounds found that modifications in the phenyl ring significantly affected their anti-HIV activity. The most potent derivatives displayed EC50 values substantially lower than marketed drugs like Etravirine (ETR) .
- Study 2 : In silico evaluations using the PASS online tool predicted that modified piperidine derivatives could target multiple enzymes and receptors, suggesting a broad spectrum of biological activities applicable across various medical fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
